
Dichloro(trifluoromethyl)amine
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Overview
Description
Dichloro(trifluoromethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is CCl2F3N and its molecular weight is 153.92 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the recommended safety protocols for handling Dichloro(trifluoromethyl)amine in laboratory settings?
Researchers must wear PPE (protective goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis.
Q. How can this compound be synthesized, and what are the critical reaction parameters?
A common method involves chlorination and fluorination of pyridine derivatives. For example, reacting 2,6-dichloropyridine with trifluoromethylating agents (e.g., CF₃Cu) at 300–500°C in the presence of iron fluoride catalysts yields this compound. Key parameters include:
- Catalyst : Iron fluoride (FeF₃) enhances fluorination efficiency.
- Temperature : High temperatures (>300°C) drive the reaction but require pressurized reactors.
- Purity : Post-synthesis purification via fractional distillation or column chromatography is critical .
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ −60 to −70 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.96 for C₃HCl₂F₃N).
- IR Spectroscopy : Bands at 1,150–1,250 cm⁻¹ confirm C-F stretching .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution and oxidation reactions?
The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic substitution (e.g., SNAr), directing reactivity to the para position. Oxidation studies show the amine group forms nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), while the trifluoromethyl group remains inert. Computational studies (DFT) reveal lowered LUMO energy at the amine site, favoring electrophilic attacks .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 10–50 μM in enzyme inhibition assays) may arise from:
- Solvent effects : DMSO vs. aqueous buffers alter solubility and activity.
- Assay conditions : pH-dependent protonation of the amine group affects binding.
- Purity : Trace impurities (e.g., dichloro byproducts) can skew results. Validated HPLC methods (C18 column, 0.1% TFA mobile phase) are recommended for quality control .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cytochrome P450. Key findings:
- Hydrogen bonding : The amine group interacts with active-site residues (e.g., Asp301 in CYP3A4).
- Hydrophobic interactions : The trifluoromethyl group binds to nonpolar pockets, enhancing affinity.
- Free energy calculations (MM-PBSA) : Predict ΔG values within ±1.5 kcal/mol of experimental data .
Q. Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time.
- Catalyst recycling : FeF₃ immobilized on silica gel retains >90% activity after five cycles.
- In-line analytics : FTIR monitors reaction progress in real time .
Q. What are the best practices for stabilizing this compound in long-term storage?
Properties
CAS No. |
13880-73-4 |
---|---|
Molecular Formula |
CCl2F3N |
Molecular Weight |
153.92 g/mol |
IUPAC Name |
N,N-dichloro-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/CCl2F3N/c2-7(3)1(4,5)6 |
InChI Key |
UXGJEINGLVOJME-UHFFFAOYSA-N |
SMILES |
C(N(Cl)Cl)(F)(F)F |
Canonical SMILES |
C(N(Cl)Cl)(F)(F)F |
Synonyms |
Dichloro(trifluoromethyl)amine |
Origin of Product |
United States |
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